2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
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Overview
Description
2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a complex organic compound that belongs to the class of quinazolinones. Quinazolinones are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications. This particular compound features a trifluoromethyl group, which often imparts unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex molecules.
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route to maximize yield and minimize costs. This often includes the use of high-throughput screening to identify the most efficient catalysts and reaction conditions. Additionally, continuous flow chemistry may be employed to enhance the scalability and reproducibility of the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: The trifluoromethyl group can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions can produce a wide range of derivatives with varying biological activities.
Scientific Research Applications
Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex molecules.
Biology: It has been investigated for its potential as a bioactive molecule with various biological activities.
Industry: The compound’s unique chemical properties make it useful in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one involves its interaction with specific molecular targets and pathways. The trifluoromethyl group is known to enhance the compound’s binding affinity to certain receptors, potentially increasing its biological activity . The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
Similar Compounds
Indole Derivatives: Known for their diverse biological activities, including antiviral and anticancer properties.
Imidazole Derivatives: Possess a broad range of chemical and biological properties, including antibacterial and anti-inflammatory activities.
Triazole Derivatives: Used in various therapeutic applications, including antifungal and anticancer treatments.
Uniqueness
2-Methyl-3-({1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is unique due to the presence of the trifluoromethyl group, which imparts distinct chemical and biological properties. This group enhances the compound’s stability and binding affinity, making it a valuable molecule for various scientific and industrial applications.
Properties
Molecular Formula |
C21H21F3N4O |
---|---|
Molecular Weight |
402.4 g/mol |
IUPAC Name |
2-methyl-3-[[1-[2-(trifluoromethyl)pyridin-4-yl]piperidin-4-yl]methyl]quinazolin-4-one |
InChI |
InChI=1S/C21H21F3N4O/c1-14-26-18-5-3-2-4-17(18)20(29)28(14)13-15-7-10-27(11-8-15)16-6-9-25-19(12-16)21(22,23)24/h2-6,9,12,15H,7-8,10-11,13H2,1H3 |
InChI Key |
FOCATHVPMBBLQT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=O)N1CC3CCN(CC3)C4=CC(=NC=C4)C(F)(F)F |
Origin of Product |
United States |
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